Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801118
InChI: InChI=1S/C15H15NO5S/c1-3-21-15(18)14(17)13-5-4-10-16(13)22(19,20)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3
SMILES:
Molecular Formula: C15H15NO5S
Molecular Weight: 321.3 g/mol

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate

CAS No.:

Cat. No.: VC15801118

Molecular Formula: C15H15NO5S

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate -

Specification

Molecular Formula C15H15NO5S
Molecular Weight 321.3 g/mol
IUPAC Name ethyl 2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-oxoacetate
Standard InChI InChI=1S/C15H15NO5S/c1-3-21-15(18)14(17)13-5-4-10-16(13)22(19,20)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3
Standard InChI Key WQGMVZUEVOECLQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Functional Features

Molecular Architecture

The compound’s structure (C₁₅H₁₅NO₅S, molecular weight 321.3 g/mol) integrates three critical functional groups:

  • Pyrrole ring: A five-membered aromatic heterocycle with nitrogen at the 1-position, modified by a tosyl group.

  • Tosyl group: A sulfonamide moiety (SO₂–C₆H₄–CH₃) that enhances electrophilicity and stabilizes intermediates during synthetic reactions .

  • Ethyl oxoacetate: An ester-linked ketone group (CH₃CO–COOEt) that facilitates nucleophilic attacks and condensation reactions.

The IUPAC name, ethyl 2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-oxoacetate, reflects these substituents. The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C(=O)OCC and InChIKey WQGMVZUEVOECLQ-UHFFFAOYSA-N provide unambiguous stereochemical identification.

Spectroscopic Characteristics

While explicit spectral data (e.g., NMR, IR) are absent in the reviewed sources, analogous pyrrole derivatives exhibit:

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and ester carbonyls (δ 4.0–4.3 ppm for –OCH₂CH₃) .

  • IR: Stretching vibrations for sulfonamide (≈1350 cm⁻¹), carbonyl (≈1700 cm⁻¹), and ester C–O (≈1250 cm⁻¹) .

Synthesis and Optimization

Reaction Pathways

The primary synthesis route involves condensation of ethyl acetoacetate with tosylated pyrrole precursors under acidic or basic conditions. A representative protocol includes:

  • Tosylation of pyrrole: Reacting pyrrole with p-toluenesulfonyl chloride to form 1-tosyl-1H-pyrrole .

  • Acetoacetate coupling: Treating the tosylated pyrrole with ethyl acetoacetate in the presence of a base (e.g., morpholine) to form the oxoacetate side chain .

  • Purification: Chromatography or recrystallization to isolate the product.

Yield and Scalability

Reported yields for analogous reactions range from 40–65%, depending on reaction time, temperature (typically 30–60°C), and solvent polarity . For instance, the patent WO2005028435A1 describes similar condensations achieving 55% yield after optimization .

Table 1: Comparative Synthesis Conditions

ParameterEthyl 2-Oxo-2-(1-Tosyl-1H-Pyrrol-2-yl)AcetateAnalogous Pyrrolidine Derivatives
ReactantsEthyl acetoacetate, 1-tosylpyrroleAldehydes, ketoacids
CatalystMorpholineCyclic secondary amines
Temperature30–60°C25–100°C
Purification MethodChromatographyExtraction (diisopropyl ether)
Typical Yield40–65%50–70%

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s reactivity enables derivatization into candidates for:

  • Antimicrobial agents: Tosyl groups enhance membrane permeability, while pyrrole rings disrupt microbial enzymes.

  • Anticancer therapeutics: Electrophilic carbonyls facilitate covalent binding to oncogenic targets (e.g., kinases).

  • Anti-inflammatory drugs: Sulfonamide moieties inhibit cyclooxygenase (COX) isoforms .

Case Study: Analog Development

Fisher Scientific lists N-(p-toluenesulfonyl)-3-pyrroline (C₁₁H₁₃NO₂S), a structural analog, as a precursor to neurologically active compounds . Comparatively, ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate offers greater versatility due to its additional ester group, enabling peptide coupling or ester hydrolysis for carboxylate prodrugs.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey Functional GroupsPrimary Use
Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetateC₁₅H₁₅NO₅STosyl, pyrrole, oxoacetateDrug intermediate
N-Tosyl-3-pyrroline C₁₁H₁₃NO₂STosyl, dihydropyrroleNeurological research
5-Hydroxy-4-n-propyl-furan-2-one C₇H₁₀O₃Furanone, hydroxy, propylSynthetic intermediate

The ethyl oxoacetate group in the target compound distinguishes it from simpler tosylated pyrrolidines, enabling broader reactivity in heterocyclic chemistry .

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